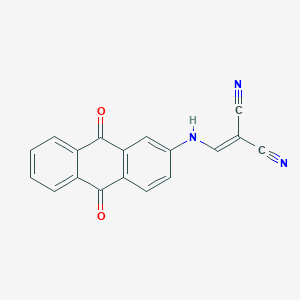![molecular formula C20H16N2O6 B2665841 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one CAS No. 892756-74-0](/img/structure/B2665841.png)
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such complex organic compounds often involves multiple steps and various reagents. Unfortunately, specific synthesis information for this compound was not found in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include factors like its melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical properties data for this compound was not found .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, which include compounds structurally similar to the specified chemical, have been studied for their significant antimicrobial activity. These compounds have shown in vitro growth inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013).
P-Glycoprotein Inhibition
- Compounds such as HM-30181, which include 4-oxo-4H-chromene-2-carboxylic acid, a structurally related compound, have been identified as P-glycoprotein inhibitors. These compounds have shown the potential in inhibiting drug resistance mediated by P-glycoprotein in cancer therapy (Paek et al., 2006).
Ligand Formation in Metal Complexes
- Highly substituted pyrazoles and chromen-2-ones, closely related to the mentioned compound, have been used as ligands in the formation of complexes with platinum(II) and palladium(II) metal ions. These complexes have been studied for their potential applications in various fields, including catalysis and materials science (Budzisz, Małecka, & Nawrot, 2004).
Crown Ether Synthesis
- Chromen-2-one derivatives have been used in the synthesis of novel chromenone crown ethers. These ethers have been studied for their stability constants with ions like Na⁺ and K⁺, indicating potential applications in ion recognition and selective ion transport (Gündüz et al., 2006).
Antioxidant and Antihyperglycemic Agents
- Derivatives of chromen-2-one, similar to the mentioned compound, have been synthesized and shown promising results as antioxidant and antihyperglycemic agents. These compounds could be significant in the development of new treatments for diabetes and oxidative stress-related diseases (Kenchappa et al., 2017).
Anti-Cancer Properties
- Flavonoid derivatives containing chromen-4-one structures, which are structurally related, have been investigated for their anti-cancer properties, particularly against breast cancer cell lines. The research indicates potential therapeutic applications in oncology (Singh et al., 2017).
COX-2 Inhibition
- Certain derivatives of chromen-4-one have been characterized as selective COX-2 inhibitors, suggesting potential applications in the treatment of inflammation and pain management (Rullah et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-14-8-4-6-11-10-13(20(23)27-16(11)14)19-21-18(22-28-19)12-7-5-9-15(25-2)17(12)26-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBVHNMCGXVRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

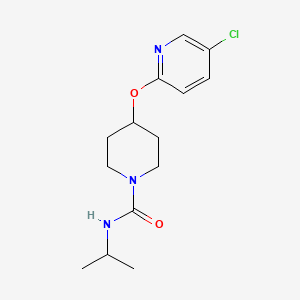
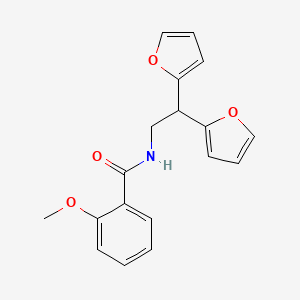
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
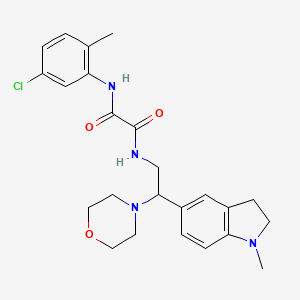
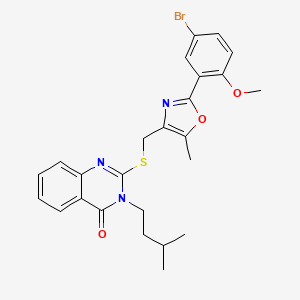
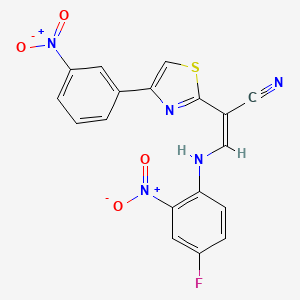


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)

